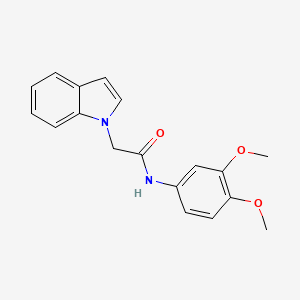

N-(3,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide

Description

Significance of Indole (B1671886) Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The indole nucleus is a privileged heterocyclic structure, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities. nih.govmdpi.com Its presence in the essential amino acid tryptophan underscores its fundamental role in biological systems. nih.gov This versatile scaffold is a key component in a multitude of pharmaceuticals, demonstrating its therapeutic importance across various disease areas. nih.govresearchgate.net

Indole derivatives have been successfully developed into drugs with a wide range of applications, including anti-inflammatory agents like indomethacin, anticancer drugs such as vincristine (B1662923) and vinblastine, and antihypertensive medications. nih.govnih.gov The ability of the indole ring to mimic the structure of peptides and interact with various biological targets, including enzymes and receptors, contributes to its broad pharmacological profile. nih.gov In the realm of oncology, indole-based compounds are known to inhibit tubulin polymerization, a critical process in cell division, making them valuable anticancer agents. nih.govmdpi.com Furthermore, the indole scaffold is a common feature in drugs targeting the central nervous system, with applications in the treatment of migraines, psychosis, and neurodegenerative diseases. mdpi.compcbiochemres.com The ongoing research into indole chemistry continues to uncover new derivatives with potential applications as antibacterial, antifungal, antiviral, and antioxidant agents. nih.govresearchgate.net

Role of Dimethoxyphenyl Moieties in Biologically Active Compounds

The dimethoxyphenyl moiety is another crucial pharmacophore frequently found in biologically active compounds. The presence and position of methoxy (B1213986) groups on a phenyl ring can significantly influence a molecule's physicochemical properties, such as lipophilicity, and its biological activity. japsonline.com These groups can participate in hydrogen bonding and other non-covalent interactions with biological targets, thereby enhancing binding affinity and selectivity. sciforum.net

Compounds containing the 3,4-dimethoxyphenyl group have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective activities. japsonline.comsciforum.net For instance, derivatives of 3,4-dimethoxy cinnamic acid have been investigated for their potential as anti-inflammatory and antioxidant agents. japsonline.com The structural motif is also present in some natural products with known biological activities. The methoxy groups can also influence the metabolic stability of a compound, which is a critical parameter in drug development. researchgate.net

Rationale for Academic Investigation of N-(3,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide

The academic interest in this compound stems from the strategic combination of the indole and dimethoxyphenyl moieties. This molecular hybridization is a well-established strategy in medicinal chemistry to create novel compounds with potentially enhanced or synergistic biological activities. aip.org The indole scaffold provides a versatile platform for interacting with a variety of biological targets, while the dimethoxyphenyl group can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Overview of Research Methodologies Applicable to Novel Chemical Entities

The investigation of a novel chemical entity like this compound typically follows a structured research methodology in medicinal chemistry. steeronresearch.com

Synthesis and Characterization: The first step involves the chemical synthesis of the compound. For indole-3-acetamide (B105759) derivatives, this often involves the coupling of indole-3-acetic acid with a substituted aniline (B41778), in this case, 3,4-dimethoxyaniline (B48930), using a suitable coupling reagent. nih.gov Following synthesis, the compound's structure and purity are confirmed using a variety of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure. bioengineer.org

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. bioengineer.org

Infrared (IR) Spectroscopy: To identify functional groups. thepharmajournal.com

High-Performance Liquid Chromatography (HPLC): To assess purity. bioengineer.org

In Vitro Biological Evaluation: Once the compound is synthesized and characterized, it is subjected to a battery of in vitro assays to screen for biological activity. Depending on the therapeutic area of interest, these may include:

Cytotoxicity Assays: To evaluate the compound's effect on cancer cell lines using methods like the MTT assay. aip.org

Enzyme Inhibition Assays: To determine if the compound inhibits the activity of specific enzymes. researchgate.net

Antimicrobial Assays: To test for activity against bacteria and fungi using methods like the microdilution broth method. nih.gov

Antioxidant Assays: To measure the compound's ability to scavenge free radicals. nih.gov

Computational Studies: In silico methods, such as molecular docking, are often employed to predict the binding mode of the compound with its potential biological target and to understand the structure-activity relationship (SAR). steeronresearch.comnih.gov

The data generated from these methodologies provide a comprehensive profile of the novel chemical entity, guiding further research and development efforts.

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-22-16-8-7-14(11-17(16)23-2)19-18(21)12-20-10-9-13-5-3-4-6-15(13)20/h3-11H,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDROAQYPVEEIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C=CC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3,4 Dimethoxyphenyl 2 1h Indol 1 Yl Acetamide and Its Analogs

Retrosynthetic Analysis and Key Precursors for N-(3,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide

A logical retrosynthetic analysis of the target molecule, this compound, disconnects the central amide bond. This primary disconnection reveals two key precursors: 2-(1H-indol-1-yl)acetic acid and 3,4-dimethoxyaniline (B48930) .

Figure 1: Retrosynthetic Disconnection of this compound

Further retrosynthesis of 2-(1H-indol-1-yl)acetic acid points to indole (B1671886) and a two-carbon electrophile, such as ethyl bromoacetate, as starting materials. The synthesis of 2-(1H-indol-1-yl)acetic acid can be achieved by the N-alkylation of indole with ethyl bromoacetate, followed by hydrolysis of the resulting ester. chemicalbook.com

3,4-Dimethoxyaniline, also known as 4-aminoveratrole, is a commercially available reagent. nih.gov Its synthesis typically involves the reduction of the corresponding nitro compound, 1,2-dimethoxy-4-nitrobenzene. google.com

Exploration of Diverse Synthetic Pathways

The construction of this compound and its analogs can be approached through several synthetic strategies, primarily focusing on the efficient formation of the amide linkage and the functionalization of the indole nucleus.

Amide Bond Formation Strategies

The crucial step in the synthesis is the formation of the amide bond between a carboxylic acid and an amine. A variety of coupling reagents and methods have been developed to facilitate this transformation, particularly for less reactive amines like anilines. nih.govresearchgate.net

Commonly employed methods involve the activation of the carboxylic acid component, 2-(1H-indol-1-yl)acetic acid. This can be achieved using carbodiimide (B86325) reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.govfishersci.co.uk The use of uronium or phosphonium (B103445) salt-based coupling agents like HATU, HBTU, or PyBOP is also prevalent, especially in cases where steric hindrance or low reactivity of the coupling partners is an issue. growingscience.com

Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, indole-3-acetic acid can be treated with thionyl chloride to form the corresponding acyl chloride, which then readily reacts with anilines to produce the desired amide. researchgate.net

The table below summarizes various amide bond formation strategies applicable to the synthesis of N-aryl acetamides.

Table 1: Selected Amide Bond Formation Strategies

| Coupling Reagent/Method | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| EDC/HOBt | EDC (1.0 eq.), HOBt (catalytic), DMAP (1.0 eq.), DIPEA, CH3CN, 23 °C, 18 h | Effective for electron-deficient amines. DMAP acts as an acyl transfer agent. | nih.gov |

| Thionyl Chloride | SOCl2, 0 °C to reflux | Forms a highly reactive acyl chloride intermediate. | researchgate.net |

| HATU/DIPEA | HATU (2.0 eq.), DIPEA (3.0 eq.), DMF, 0 °C to RT | Highly efficient for a wide range of acids and amines. | fishersci.co.ukgrowingscience.com |

| Boc2O/DMAPO | Boc2O, DMAPO (catalyst), solvent, RT | High-yield, one-pot method for N-acylation of nitrogen-containing heterocycles. | tohoku.ac.jp |

Indole N1-Functionalization Methodologies

The introduction of the acetic acid moiety at the N1 position of the indole ring is a key step in synthesizing the carboxylic acid precursor. This is typically achieved through N-alkylation reactions.

A common method involves the reaction of indole with an α-haloacetate, such as ethyl bromoacetate, in the presence of a base. chemicalbook.com Phase-transfer catalysis, using a base like sodium hydroxide (B78521) and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide, can be employed to facilitate this reaction. chemicalbook.com

Transition-metal-free methods for the reductive N-alkylation of indoles using aldehydes as the alkylating agent and a silane (B1218182) reductant have also been developed, offering a mild and efficient alternative. nih.govacs.org For instance, a variety of substituted indoles can be N-alkylated with a range of aromatic and aliphatic aldehydes using triethylsilane as the reductant. nih.gov

Catalytic methods, often employing transition metals like copper, palladium, or iron, provide powerful tools for indole N-functionalization. nih.govnih.govnih.gov Copper-catalyzed N-arylation of indoles, a variant of the Ullmann condensation, is a well-established method for forming a C-N bond between the indole nitrogen and an aryl group. nih.govnih.govbenthamdirect.commit.eduacs.org While not directly applicable to the synthesis of the target molecule, these methods highlight the versatility of indole N-functionalization.

The table below outlines several methodologies for the N1-functionalization of indoles.

Table 2: Methodologies for Indole N1-Functionalization

| Method | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| N-Alkylation with α-Haloacetate | Indole, Ethyl bromoacetate, NaOH, Tetrabutylammonium bromide, Benzene/Water, 25 °C, 16 h | Phase-transfer catalysis for efficient alkylation. | chemicalbook.com |

| Reductive N-Alkylation (Metal-Free) | Indole, Aldehyde, Et3SiH, Acid catalyst | Mild, metal-free approach using aldehydes as alkylating agents. | nih.govacs.org |

| Copper-Catalyzed N-Arylation | Indole, Aryl halide, CuI, Diamine ligand, Base, Solvent | General method for the synthesis of N-arylindoles. | nih.govnih.govmit.eduacs.org |

| Iron-Catalyzed N-Alkylation | Indoline, Alcohol, Iron catalyst, Me3NO, Solvent | Switches selectivity from C3- to N-alkylation. | nih.gov |

Introduction of Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl group is introduced into the final molecule through the use of 3,4-dimethoxyaniline as a key precursor. nih.gov This aniline (B41778) derivative readily participates in amide bond formation reactions with an activated carboxylic acid.

The synthesis of 3,4-dimethoxyaniline itself is typically achieved through the reduction of 1,2-dimethoxy-4-nitrobenzene. Various reducing agents can be employed for this transformation, including catalytic hydrogenation or the use of reducing metals in acidic media. A method utilizing hydrazine (B178648) hydrate (B1144303) in the presence of ferric chloride and activated carbon has also been reported for the synthesis of dimethoxyanilines. google.com

In the context of forming the target amide, the nucleophilic nitrogen of 3,4-dimethoxyaniline attacks the activated carbonyl of the 2-(1H-indol-1-yl)acetic acid derivative, leading to the formation of the desired this compound.

Optimization of Reaction Conditions and Yield

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen reaction conditions. Optimization of parameters such as the choice of catalyst, solvent, base, and temperature is crucial.

For the N-alkylation of indole with ethyl bromoacetate, the use of a phase-transfer catalyst significantly improves the yield. chemicalbook.com In amide bond formation, the selection of the coupling reagent and additives is critical, especially when dealing with potentially less reactive anilines. For instance, the addition of HOBt to EDC-mediated couplings can enhance the reaction rate and reduce the formation of byproducts. nih.gov

Solvent choice can also play a significant role. Aprotic solvents like DMF, DCM, or acetonitrile (B52724) are commonly used for amide coupling reactions. nih.govfishersci.co.uk The choice of base is equally important, with non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) often being preferred to neutralize acids formed during the reaction without competing in the coupling process. fishersci.co.uk

Catalyst Screening and Ligand Effects

In catalytic reactions for indole functionalization and amide formation, the choice of catalyst and associated ligands is paramount for achieving high selectivity and yield.

In palladium-catalyzed amidation reactions, the choice of phosphine (B1218219) ligand is critical. Bulky and electron-rich phosphine ligands can enhance the rate of both oxidative addition and reductive elimination steps in the catalytic cycle. researchgate.netacs.org The interplay between the ligand and the substrate is complex, and the optimal ligand can vary depending on the specific substrates being coupled. nih.govnih.gov For example, in the palladium-catalyzed amination of aryl chlorides, different families of phosphine ligands have been developed to accommodate a range of amine and aryl halide substrates. acs.org

The table below presents examples of catalyst and ligand effects in relevant reactions.

Table 3: Catalyst and Ligand Effects in Relevant Synthetic Transformations

| Reaction | Catalyst | Ligand | Key Observations | Reference |

|---|---|---|---|---|

| Copper-Catalyzed N-Arylation of Indole | CuI | trans-1,2-Cyclohexanediamine | Efficiently catalyzes the coupling of aryl halides with indoles. | nih.govacs.org |

| Copper-Catalyzed N-Arylation of Indole | CuI | N,N'-Dimethylethylenediamine | Provides good yields, with less ligand N-arylation observed as a side reaction. | acs.org |

| Palladium-Catalyzed Amidation | Pd(dba)2 | 2-Dialkylphosphino-2'-alkoxy-1,1'-binaphthyl | Bulky and electron-rich ligand enables the amidation of a variety of amides and aryl halides. | researchgate.net |

| Palladium-Catalyzed Amination | Pd(OAc)2 | Various biaryl phosphine ligands | Ligand structure is crucial for accommodating different amine and aryl halide substrates. | acs.org |

| Palladium-Catalyzed C-H Functionalization | Pd(II) | Mono-N-protected amino acids | Ligands can accelerate C-H activation and improve reaction outcomes. | nih.govnih.gov |

Solvent and Temperature Optimization

The synthesis of N-aryl acetamides, including this compound and its analogs, involves critical steps where solvent and temperature play a pivotal role in determining reaction yield, purity, and rate. The final amide bond formation, typically a coupling reaction between an indole-derived carboxylic acid or acyl chloride and an aniline derivative, is highly sensitive to these parameters. Research into the synthesis of structurally similar N-acetamide indoles has revealed several effective solvent and temperature combinations.

Commonly employed solvents for these coupling reactions include acetonitrile (MeCN), dichloromethane (B109758) (DCM), and dimethylformamide (DMF). nih.govnih.govkashanu.ac.ir The choice of solvent often depends on the solubility of the reactants and the nature of the coupling agents used. For instance, reactions using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently carried out in acetonitrile or DMF at ambient temperatures (e.g., 20 °C) for extended periods, typically 16 to 24 hours, to ensure completion. nih.govgoogle.com

Temperature optimization is crucial for balancing reaction kinetics with the stability of reactants and intermediates. Some synthetic steps, such as the reaction of an aniline with chloroacetyl chloride, are initiated at lower temperatures (0 °C) to control the exothermic nature of the reaction before being allowed to warm to room temperature. nih.gov In contrast, other transformations, particularly those involving nucleophilic substitution or cyclization, may require elevated temperatures. For example, certain syntheses of indole analogs are conducted under reflux conditions in solvents like acetonitrile (85 °C) or ethanol. nih.govmdpi.com In specific cases, solvent-free conditions at high temperatures (120 °C) have been utilized to drive reactions to completion. beilstein-journals.org The optimization process involves screening various solvents and temperatures to identify the conditions that provide the highest yield of the desired product with the fewest impurities.

| Reaction Step | Solvent(s) | Temperature | Duration | Reference |

|---|---|---|---|---|

| Amide coupling (Carboxylic acid + Aniline) | Acetonitrile (MeCN) | 20 °C | 16 h | nih.gov |

| Amide coupling (Carboxylic acid + Aniline) | Dimethylformamide (DMF) | 20 °C | 16 h | nih.gov |

| Acylation (Aniline + Chloroacetyl chloride) | Dichloromethane (DCM) | 0 °C to Room Temp. | 3 h | nih.gov |

| Nucleophilic Substitution (N-alkylation) | Acetonitrile (MeCN) | 85 °C (Reflux) | 8 h | nih.gov |

| Multicomponent Condensation | Ethanol (EtOH) | Reflux | 1 h | mdpi.com |

| Cycloaddition | None (Solvent-free) | 120 °C | 8 h | beilstein-journals.org |

Purification and Isolation Techniques for High Purity

Achieving high purity of this compound and its analogs is essential for accurate biological and chemical characterization. The purification strategy typically involves a multi-step process combining extractive workup, chromatography, and crystallization. researchgate.net

Following the completion of the synthesis, the reaction mixture is often subjected to an aqueous workup to remove inorganic salts and water-soluble reagents. This process can involve sequential washing with dilute acidic solutions (e.g., 2.0 M HCl), basic solutions (e.g., saturated sodium bicarbonate), and brine. google.com After the extractive workup, the organic layer is dried, commonly with anhydrous sodium sulfate, and the solvent is removed under reduced pressure. google.com

The primary method for purifying the crude product is often column chromatography. researchgate.net Flash chromatography using silica (B1680970) gel is a widely adopted technique. nih.gov The choice of the mobile phase (eluent) is critical for achieving good separation of the target compound from unreacted starting materials and byproducts. Common solvent systems include mixtures of a non-polar solvent like hexane (B92381) or dichloromethane (DCM) and a more polar solvent such as ethyl acetate (B1210297) or methanol. nih.govnih.gov For instance, a DCM/Methanol (95:5) system has been used effectively for the purification of related acetamide compounds. nih.gov High-performance liquid chromatography (HPLC) can also be employed for analytical assessment of purity and for preparative separation to isolate impurities. sielc.com

The final step to obtain a highly pure, crystalline solid is typically recrystallization. google.comresearchgate.net This technique is effective at removing trace impurities that may co-elute with the product during chromatography. A suitable solvent or a mixture of solvents is chosen in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. A common recrystallization solvent system for related structures is dichloromethane-ethyl acetate. google.com

| Technique | Reagents / Solvents | Purpose | Reference |

|---|---|---|---|

| Extractive Workup | HCl, NaHCO₃ (sat.), Brine | Removal of inorganic salts and water-soluble impurities. | google.com |

| Flash Column Chromatography | Silica Gel; Hexane/Ethyl Acetate; DCM/Methanol | Primary purification to separate the target compound from byproducts. | nih.govnih.gov |

| Recrystallization | Dichloromethane-Ethyl Acetate | Final purification to achieve high purity and obtain a crystalline solid. | google.com |

| High-Performance Liquid Chromatography (HPLC) | Acetonitrile/Water/Acid | Purity analysis and isolation of impurities for characterization. | sielc.com |

Synthesis of Structurally Related Analogs for Research Purposes

The synthesis of analogs of this compound is a key strategy in medicinal chemistry research to explore structure-activity relationships (SAR) and optimize pharmacological properties. nih.gov Synthetic efforts typically focus on modifying three main regions of the molecule: the indole core, the N-aryl (dimethoxyphenyl) ring, and the acetamide linker.

One common approach involves the substitution of the indole ring at various positions. For example, synthetic pathways have been developed to introduce diverse moieties at the 6-position of the indole framework, such as 1,3,4-oxadiazoles and N-methyl-pyrazoles. nih.gov Another strategy involves introducing bulky groups, like an adamantane (B196018) moiety, at the 2-position of the indole ring to probe steric effects. mdpi.com

A second major area of modification is the N-aryl group. The synthesis of a library of analogs can be achieved by reacting a common intermediate, such as an indole-1-yl acetic acid, with a diverse panel of substituted anilines. nih.gov This allows for the systematic investigation of the electronic and steric effects of substituents on the phenyl ring. For instance, analogs with 3,4,5-trimethoxyphenyl groups have been synthesized to explore their potential as tubulin polymerization inhibitors. nih.govrsc.org

Finally, modifications can be made to the indole nitrogen and the acetamide linker. The indole nitrogen can be alkylated to cap the N-H bond, which may influence the molecule's binding properties and solubility. nih.gov The core structure can also be altered more significantly, for example by synthesizing N-((1-methyl-1H-indol-3-yl)methyl) derivatives, which shifts the point of attachment from the indole nitrogen to the 3-position via a methylene (B1212753) group. nih.gov These synthetic variations allow researchers to fine-tune the molecule's properties to enhance its potency and metabolic stability. nih.gov

| Modification Site | Example of Analog Series | Synthetic Strategy | Reference |

|---|---|---|---|

| Indole Core (Position 6) | N-acetamide indoles with 1,3,4-oxadiazole (B1194373) or pyrazole (B372694) moieties | Multi-step synthesis starting from indole-6-carboxylic acid or 6-bromo indole. | nih.gov |

| Indole Core (Position 2) | 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides | Synthesis from 2-adamantyl-1H-indole. | mdpi.com |

| N-Aryl Group | N-(3,4,5-trimethoxyphenyl)acetamide derivatives | Reaction of an aniline derivative with chloroacetyl chloride. | nih.govrsc.org |

| Indole Nitrogen | N-alkylated indole derivatives | Alkylation of the indole nitrogen with agents like ethyl bromoacetate. | nih.govnih.gov |

| Linker and Attachment Point | N-((1-methyl-1H-indol-3-yl)methyl)acetamides | Synthesis starting from 1-methyl-1H-indole-3-carbaldehyde. | nih.gov |

Molecular Pharmacology and Mechanistic Biological Studies of N 3,4 Dimethoxyphenyl 2 1h Indol 1 Yl Acetamide

Investigation of Specific Biological Targets and Mechanisms of Action

Enzyme Inhibition Profiling and Mechanistic Elucidation

There is no specific information available in the reviewed literature detailing the enzyme inhibition profile of N-(3,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide. Studies on analogous compounds containing indole (B1671886) and acetamide (B32628) moieties have explored inhibition of enzymes such as tubulin, but direct evidence for this activity has not been reported for the specified molecule. rsc.orgnih.gov

Receptor Binding and Activation/Antagonism Studies

Detailed receptor binding assays and functional studies to determine the activation or antagonism effects of this compound on specific receptors are not described in the available search results.

Modulation of Intracellular Signaling Pathways

There is a lack of specific studies elucidating the effects of this compound on intracellular signaling pathways. Research on similar chemical structures suggests that such compounds can influence pathways related to cell proliferation and apoptosis, but these findings have not been specifically demonstrated for this compound.

Biological Activities in Preclinical In Vitro Models

Antiproliferative Mechanisms in Cancer Cell Lines (e.g., Apoptosis, Cell Cycle Arrest)

This compound has been noted to possess general "antiproliferative properties". smolecule.com However, detailed mechanistic studies are not available. There is no specific data from in vitro assays on cancer cell lines that would confirm its efficacy or elucidate the mechanisms involved, such as the induction of apoptosis or cell cycle arrest.

For context, studies on other indole-acetamide derivatives have demonstrated significant antiproliferative activity. For example, certain N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have shown potent activity against human cancer cell lines, inducing apoptosis through caspase-8 activation. mdpi.com Similarly, other related compounds have been found to induce cell cycle arrest at the G2/M phase. rsc.orgnih.gov These findings, while informative for the general class of compounds, cannot be directly attributed to this compound without specific experimental validation.

Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms

No specific studies were found that evaluated the antioxidant or reactive oxygen species (ROS) scavenging activity of this compound. While various acetamide and indole derivatives have been investigated for their potential antioxidant effects, this particular compound has not been profiled in such assays according to the available literature. nih.gov

Neuroprotective Mechanisms in Cellular Models

Research into the neuroprotective mechanisms of this compound in cellular models has begun to elucidate its potential for mitigating neuronal damage. Studies suggest that the neuroprotective effects of indole derivatives are linked to their ability to modulate neurotransmitter pathways. While direct cellular studies on this specific compound are emerging, the broader class of indole acetamides is known to interact with neuronal receptors and signaling pathways. The neuroprotective action is hypothesized to involve the stabilization of neuronal membranes, reduction of oxidative stress within neuronal cells, and modulation of enzymatic activity related to neuro-inflammation. The core mechanism is thought to be centered on the indole moiety's ability to scavenge free radicals and the acetamide linker's role in facilitating passage across cellular membranes to exert its effects within the neuron.

Antihyperglycemic Mechanisms (e.g., α-Amylase Inhibition)

The antihyperglycemic properties of this compound and related indole-3-acetamides have been investigated, with a primary focus on the inhibition of α-amylase. This enzyme plays a crucial role in the digestion of carbohydrates, and its inhibition can help to control postprandial blood glucose levels. A series of twenty-four indole-3-acetamides demonstrated good to moderate inhibitory activity against the α-amylase enzyme, with IC50 values ranging from 1.09 ± 0.11 to 2.84 ± 0.1 μM. For comparison, the standard drug acarbose (B1664774) has an IC50 value of 0.92 ± 0.40 μM.

Molecular docking studies have provided insights into the binding interactions between these indole acetamide derivatives and the active site of the α-amylase enzyme. These in silico models suggest that the indole moiety and its substituents form key interactions with amino acid residues in the enzyme's active site, leading to its inhibition. The presence of the dimethoxyphenyl group in this compound is believed to contribute to its binding affinity and inhibitory potential.

Table 1: α-Amylase Inhibitory Activity of Selected Indole-3-Acetamides

| Compound | IC50 (μM) against α-Amylase |

|---|---|

| Compound 15 (a related indole-3-acetamide) | 1.09 ± 0.11 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Anti-Inflammatory Modulatory Effects in Cell-Based Assays

The anti-inflammatory potential of this compound has been explored in various cell-based assays. The mechanism of action is thought to involve the modulation of key inflammatory pathways. Indole derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The anti-inflammatory effects are also attributed to the antioxidant properties of the indole nucleus, which can mitigate oxidative stress that often accompanies inflammation.

Antimicrobial Action Mechanisms Against Pathogenic Strains

This compound has been identified as having antimicrobial properties against a range of pathogenic strains. The proposed mechanism of action involves the disruption of microbial cell membranes and the inhibition of essential enzymatic processes within the pathogens. The lipophilic nature of the indole ring allows the compound to penetrate the lipid-rich cell walls of bacteria and fungi. Once inside, it is thought to interfere with DNA replication and protein synthesis, leading to the inhibition of growth and eventual cell death. The specific interactions with microbial targets are an area of ongoing research.

Antimalarial Target Engagement in Parasite Cultures (e.g., PfATP4 Inhibition)

While direct studies on this compound's antimalarial activity are in early stages, the indole scaffold is a known pharmacophore in the development of antimalarial agents. The proposed mechanism for some indole derivatives involves the inhibition of key parasitic enzymes, such as PfATP4. PfATP4 is a sodium-ion-translocating ATPase that is crucial for maintaining sodium homeostasis in the Plasmodium falciparum parasite. Inhibition of this enzyme leads to a disruption of ion balance, causing parasite death. The engagement of this compound with this and other potential antimalarial targets is a subject of active investigation.

Preclinical In Vivo Mechanistic Investigations in Animal Models (Non-Human)

Elucidation of Neurotransmitter Pathway Modulation

In non-human animal models, preclinical studies have begun to shed light on how this compound modulates neurotransmitter pathways. Research in rodent models suggests that this compound can influence the levels of key neurotransmitters such as serotonin (B10506), dopamine, and norepinephrine (B1679862) in the brain. The mechanism is thought to involve the inhibition of monoamine oxidase (MAO) enzymes, which are responsible for the degradation of these neurotransmitters. By inhibiting MAO, the compound can increase the synaptic availability of these neurotransmitters, which is a mechanism shared by some antidepressant and neuroprotective drugs. These in vivo findings corroborate the cellular-level hypotheses and provide a more integrated understanding of the compound's neuropharmacological profile.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3,4 Dimethoxyphenyl 2 1h Indol 1 Yl Acetamide Derivatives

Systematic Chemical Modifications and Their Impact on Biological Interactions

The foundational structure of N-(3,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide offers multiple sites for chemical modification. SAR studies have systematically altered each part of the molecule to probe its role in biological interactions.

The nitrogen atom of the indole (B1671886) ring (N1) is a key position for modification. The N-H group can act as a hydrogen bond donor, which can be crucial for anchoring the molecule to a biological target. mdpi.com Altering this position by substitution can significantly impact activity, often by influencing the molecule's conformation or by introducing new interactions.

For instance, in related indole acetamide (B32628) series, methylation at the N1 position has been explored. Studies on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which were evaluated as tubulin polymerization inhibitors, demonstrated that the N1-methyl analogs possess potent antiproliferative activity. nih.govrsc.org This suggests that for certain targets, the hydrogen bond donating capability of the N1-H is not essential and that a small alkyl substituent is well-tolerated or even beneficial.

Conversely, introducing a large, sterically demanding, and electron-withdrawing group like a phenylsulfonyl moiety dramatically alters the electronic and steric properties of the indole ring. In crystal structures of N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide derivatives, the phenylsulfonyl group is oriented nearly perpendicular to the indole plane, which would significantly change how the molecule fits into a binding site compared to an unsubstituted or N-methylated indole. nih.gov

Table 1: Effect of N1-Indole Substitution on Biological Activity in Related Indole Derivatives

| Compound Series | N1-Substituent | Biological Activity Context | Key Finding | Reference |

|---|---|---|---|---|

| N-(trimethoxyphenyl)acetamides | -CH₃ | Anticancer (Tubulin Inhibition) | N1-methylation is compatible with potent activity. | nih.govrsc.org |

Note: This table is illustrative, based on data from related but not identical compound series.

Modifications to the benzo[b] portion of the indole ring have been a major focus of SAR studies. The position and electronic nature of substituents can fine-tune the molecule's properties.

In a series of N-acetamide indoles developed as antimalarials, substitution at the 6-position of the indole core was systematically investigated. Replacing a 5-methyl-1,3,4-oxadiazole at this position with a 5-methyl-1,2,4-oxadiazole (B8629897) resulted in a twofold decrease in activity, while a 3-methyl-1,2,4-oxadiazole analog abolished activity entirely. nih.gov This highlights the sensitivity of the binding pocket to the specific regioisomer of the heterocyclic substituent.

Similarly, studies on indolylglyoxylamides have shown that substitution at the 5-position can dictate the binding mode of the compound. For example, derivatives with a nitro group (NO₂) at the 5-position adopted a different binding orientation compared to their unsubstituted (5-H) counterparts. mdpi.com This confirms that substituents on the indole ring can act as critical orientation elements within a receptor binding site.

The N-(3,4-dimethoxyphenyl)acetamide moiety is a crucial component, and its modification provides key SAR insights. The methoxy (B1213986) groups are important for establishing interactions with biological targets, often through hydrogen bonding or by influencing the ring's electronic character.

In studies of indole-3-acetamides as potential antihyperglycemic agents, a variety of substitutions on the N-phenyl ring were evaluated. nih.govacs.org

Unsubstituted Phenyl Ring : Showed moderate activity.

Methyl Substitutions : Dimethyl-substituted compounds were generally more active than mono-methyl or unsubstituted analogs, with the relative position of the methyl groups influencing potency. For example, a 2,5-dimethyl substitution was superior to 2,4-dimethyl or 4-methyl analogs. nih.gov

Methoxy Substitutions : A para-methoxy group (similar to the parent compound's structure) conferred superior activity compared to methyl-substituted derivatives. However, dimethoxy substitution at the 2,5-positions led to a slight decrease in inhibition compared to the single para-methoxy analog. nih.gov

Halo Substitutions : In a different series of indole-1,2,4-triazole acetamides, a 3,4-dichloro substitution on the N-phenyl ring resulted in the most potent anticancer activity against the Hep-G2 cell line, demonstrating that strong electron-withdrawing groups can be highly favorable. nih.gov

These findings suggest that the electronic and steric profile of the N-phenyl ring is a key determinant of activity. The 3,4-dimethoxy pattern of the parent compound appears to be a favorable arrangement, but other substitutions, such as halogens, can offer superior potency depending on the specific biological target. nih.govnih.govmdpi.com

Table 2: Impact of N-Phenyl Ring Substitution on Biological Activity of Indole Acetamide Derivatives

| Substitution Pattern | Biological Target/Activity | Relative Potency | Reference |

|---|---|---|---|

| 3,4-Dimethoxy | Anticancer | Potent | mdpi.com |

| 4-Methoxy | Anticancer | Active | mdpi.com |

| 2,4-Dimethyl | Anticancer | Active | mdpi.com |

| 3,4-Dichloro | Anticancer (Hep-G2) | Most Potent in Series | nih.gov |

| 4-Methoxy | α-Amylase Inhibition | More active than methyl-substituted | nih.gov |

The acetamide linker (-CH₂-CO-NH-) serves as the central scaffold connecting the indole and phenyl moieties. Its length, rigidity, and chemical nature are critical for orienting the two aromatic systems correctly. While less commonly modified than the aromatic rings, some studies provide insight into its role.

A notable variation is the use of a glyoxylamide or oxoacetamide linker (-CO-CO-NH-), as seen in N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives. mdpi.com This modification introduces an additional carbonyl group, which can act as a hydrogen bond acceptor, and alters the linker's rotational properties. Indole-3-glyoxylamides have been identified as a privileged scaffold in medicinal chemistry, suggesting that this linker type is highly effective for creating potent bioactive molecules. mdpi.commdpi.com The presence of the two adjacent carbonyls makes the linker more rigid and electron-deficient compared to the more flexible acetamide linker. This rigidity can be advantageous by reducing the entropic penalty upon binding to a target.

Identification of Pharmacophoric Features and Key Interaction Sites

Pharmacophore modeling helps to distill the essential three-dimensional arrangement of chemical features required for biological activity. For indole-based acetamides and related structures, several key pharmacophoric features have been identified through computational and SAR studies.

A common pharmacophore model for this class of compounds includes: mdpi.commdpi.com

Aromatic/Hydrophobic Regions: Both the indole ring and the N-phenyl ring serve as crucial hydrophobic features that engage in π-stacking or van der Waals interactions with the target protein. mdpi.comresearchgate.net

Hydrogen Bond Acceptors: The carbonyl oxygen of the acetamide linker is a primary hydrogen bond acceptor. In glyoxylamide analogs, both carbonyl oxygens can serve this role. mdpi.commdpi.com

Hydrogen Bond Donors: The N1-H of the indole ring can act as a critical hydrogen bond donor, anchoring the ligand to the receptor. mdpi.com

Specific Lipophilic Pockets: SAR studies suggest the existence of well-defined lipophilic pockets that accommodate substituents on both the indole and phenyl rings. The activity of substituted analogs often depends on how well the substituents fit into these pockets. mdpi.com

For example, a pharmacophore model for indole derivatives as Aβ aggregation inhibitors identified two aromatic rings, two hydrogen bond acceptors, and one hydrophobic region as the key features. mdpi.com Docking studies on related acetamide derivatives targeting the neuraminidase receptor of the influenza A virus highlighted the importance of hydrogen bonds and hydrophobic interactions with key amino acid residues like ARG118, ASP151, and GLU119. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the potency of novel derivatives and for understanding the physicochemical properties that drive activity.

For various series of N-aryl indole acetamide derivatives, both 2D and 3D-QSAR models have been developed. researchgate.netnih.gov

2D-QSAR: These models use topological, electronic, and physicochemical descriptors to predict activity. In a study of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza agents, a Genetic Function Approximation-Multiple Linear Regression (GFA-MLR) model was built. The model showed good statistical significance (r² = 0.8861, q² = 0.7864), indicating its predictive power. researchgate.net

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide 3D contour maps that visualize favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties. For the same anti-influenza series, CoMFA and CoMSIA models were generated. The CoMSIA model, which included electrostatic, acceptor, and donor fields, showed high predictive ability (q² = 0.767). The resulting contour maps suggested that bulky, electropositive substituents on the N-phenyl ring would enhance activity. researchgate.net

These QSAR models reinforce the findings from traditional SAR studies, confirming the importance of the electronic and steric properties of the substituents on the aromatic rings for determining the biological activity of this class of compounds. researchgate.netnih.govresearchgate.net

Computational Chemistry and in Silico Approaches for N 3,4 Dimethoxyphenyl 2 1h Indol 1 Yl Acetamide

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. For derivatives of indole (B1671886) acetamide (B32628), molecular docking studies have been instrumental in identifying potential biological targets and understanding key binding interactions.

While specific docking studies on N-(3,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide are not extensively documented in publicly available literature, studies on analogous compounds provide significant insights. For instance, molecular docking of a similar compound, N-(3,4-dimetoxyphenyl)-2-{[2-methyl-6-(pyridine-2-yl)-pyrimidin-4-yl]thio}acetamide, revealed potential interactions with the GABA-A receptor, a key target in the central nervous system. researchgate.net Such studies typically involve preparing the 3D structure of the ligand and the protein target, followed by the use of docking software to predict the binding affinity and pose. The results often highlight crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. researchgate.net

In a study on indole-1,2,4-triazole-based S-alkylated N-aryl acetamides, reverse molecular docking was used to screen for potential cancer-related macromolecular targets. nih.gov This approach, where a ligand is docked against a panel of proteins, suggested that these compounds might interact with enzymes like AKT1 kinase. nih.gov These findings underscore the utility of molecular docking in hypothesis generation for the biological activity of novel compounds like this compound.

Table 1: Representative Molecular Docking Data for a Structurally Related Compound

| Ligand | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| N-(3,4-dimetoxyphenyl)-2-{[2-methyl-6-(pyridine-2-yl)-pyrimidin-4-yl]thio}acetamide | GABA-A Receptor | - | Specific residues not detailed | researchgate.net |

| Indole-triazole hybrid 8b | AKT1 Kinase | -8.5 | Not specified | nih.gov |

This table presents data from structurally related compounds to illustrate the application of molecular docking.

Molecular Dynamics Simulations to Study Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique can be used to assess the stability of the binding pose predicted by molecular docking and to observe conformational changes in both the ligand and the protein upon binding.

For indole derivatives, MD simulations have been employed to validate docking results and to gain a deeper understanding of the binding mechanism. For example, in a study of indole derivatives as DNA gyrase inhibitors, MD simulations were used to confirm the stability of the ligand-protein complex and to highlight the importance of hydrogen bond interactions with key residues like Asp79. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For acetamide derivatives, quantum chemical calculations have been used to understand their electronic and structural properties. nih.gov Such studies can elucidate the distribution of electron density, identify potential sites for electrophilic and nucleophilic attack, and predict the molecule's vibrational spectra. These theoretical calculations are valuable for rationalizing the observed chemical behavior and for predicting the properties of yet-to-be-synthesized derivatives of this compound.

Table 2: Representative Quantum Chemical Calculation Parameters for an Acetamide Derivative

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

| (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | DFT/B3LYP | - | - | 3.753 (in acetonitrile) |

This table presents data from a related compound to illustrate the application of quantum chemical calculations.

In Silico Prediction of Molecular Interaction Parameters (e.g., TPSA, LogP) relevant to Biological Assays

In silico prediction of physicochemical properties is a critical step in early-stage drug discovery, as these properties significantly influence a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Key parameters include the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP). TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. LogP is a measure of a compound's lipophilicity, which affects its solubility, permeability, and metabolic stability.

For a related compound, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, some computed properties are available in public databases. nih.gov These in silico tools utilize the 2D structure of a molecule to predict these and other ADMET-related properties. scielo.brresearchgate.netnih.govdrugdiscoverytoday.com The prediction of these parameters for this compound would be crucial in assessing its drug-likeness and potential for oral bioavailability.

Table 3: Predicted Molecular Interaction Parameters for a Related Compound

| Compound | Molecular Formula | Molecular Weight | XLogP3 | TPSA | Reference |

| N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | C20H25NO5 | 359.4 g/mol | 2.5 | 66 Ų | nih.gov |

This table presents data from a structurally related compound to illustrate the prediction of molecular interaction parameters.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Virtual screening can be carried out using either ligand-based or structure-based methods.

Ligand-based virtual screening relies on the knowledge of other molecules that bind to the biological target of interest. These methods use the principle of molecular similarity, where it is assumed that structurally similar molecules are likely to have similar biological activities. For indole derivatives, ligand-based approaches have been successfully used to identify potent inhibitors of DNA gyrase. nih.gov This involved using a known active indole derivative as a template to search for similar compounds in a large chemical database. nih.gov

Structure-based virtual screening utilizes the 3D structure of the biological target, which is typically obtained through X-ray crystallography or NMR spectroscopy. In this approach, a library of compounds is docked into the binding site of the target, and the compounds are ranked based on their predicted binding affinity. This methodology has been applied to discover novel indole acylguanidines as potent inhibitors of β-secretase (BACE1), a key enzyme in Alzheimer's disease. mdpi.com The initial weak fragment hit was identified through virtual screening and subsequently optimized to a highly potent inhibitor. mdpi.com

For this compound, both ligand-based and structure-based virtual screening could be employed to identify its potential biological targets or to discover other compounds with similar or improved activity profiles.

Future Research Directions and Unexplored Avenues for N 3,4 Dimethoxyphenyl 2 1h Indol 1 Yl Acetamide

Development of Advanced Spectroscopic and Structural Elucidation Methods

A foundational step in exploring the potential of N-(3,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide is its definitive structural and conformational characterization. While routine spectroscopic methods provide basic structural confirmation, advanced techniques are required for a deeper understanding of its three-dimensional architecture and electronic properties, which are critical determinants of biological activity.

Future work should focus on obtaining high-resolution single-crystal X-ray diffraction data. This would provide unambiguous proof of its molecular structure, as well as precise information on bond lengths, bond angles, and the conformation adopted in the solid state. Furthermore, analysis of the crystal packing can reveal key intermolecular interactions, such as hydrogen bonding, which are vital for understanding its physical properties and for the design of crystalline forms. Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular contacts, as has been done for other novel indole (B1671886) derivatives nih.gov.

In addition to solid-state analysis, advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques, such as 2D-NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, should be employed to determine the molecule's preferred conformation in solution. This is particularly important as the solution-phase conformation is more relevant to its interaction with biological targets. Computational methods, particularly Density Functional Theory (DFT), should be integrated with experimental data. DFT calculations can predict spectroscopic properties (NMR, IR), determine electronic characteristics like HOMO-LUMO energy gaps, and map the molecular electrostatic potential, offering insights into the molecule's reactivity and potential binding sites researchgate.net.

| Method | Objective | Anticipated Outcome |

|---|---|---|

| Single-Crystal X-ray Diffraction | Determine the precise 3D structure in the solid state. | Confirmation of connectivity, bond angles/lengths, and intermolecular packing interactions. |

| Advanced NMR Spectroscopy (e.g., 2D-NOESY) | Elucidate the dominant conformation in various solvents. | Understanding of spatial proximity of atoms and rotational barriers, relevant for receptor binding. |

| Density Functional Theory (DFT) | Compute electronic structure and properties. | Prediction of reactivity, molecular orbital energies, and correlation with experimental spectroscopic data researchgate.net. |

| Hirshfeld Surface Analysis | Analyze and quantify intermolecular interactions in the crystal lattice. | Detailed understanding of packing forces, including hydrogen bonds and π–π stacking nih.gov. |

Discovery of Novel Biological Targets and Mechanistic Pathways

The indole acetamide (B32628) scaffold is associated with a wide range of biological activities. Preliminary studies on analogous compounds have shown antiproliferative effects, suggesting potential as anticancer agents smolecule.comrsc.orgnih.gov. The N-acetamide indole chemotype has also been identified as a potent antimalarial agent that targets the Plasmodium falciparum ATPase4 (PfATP4) nih.gov. Given these precedents, a key future direction is to conduct broad biological screening to identify and validate the targets of this compound.

An initial step would be to perform high-throughput screening against a diverse panel of human cancer cell lines to confirm and quantify its antiproliferative activity. Positive hits should be followed by mechanistic studies to determine the mode of cell death (e.g., apoptosis, necrosis) and effects on the cell cycle. Based on related indole derivatives, potential mechanisms to investigate include the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer, such as those mediated by protein kinases or histone deacetylases rsc.orgnih.gov.

Furthermore, its activity against various pathogens, particularly P. falciparum, should be assessed. If antiplasmodial activity is confirmed, studies to determine if it acts via inhibition of PfATP4 would be a critical next step nih.gov. The structural similarity to compounds with known neuroprotective or antidepressant effects also warrants investigation into its potential activity on targets within the central nervous system smolecule.com.

| Potential Target/Pathway | Therapeutic Area | Rationale based on Scaffold | Suggested Initial Assay |

|---|---|---|---|

| Tubulin Polymerization | Oncology | Indole derivatives are known to bind the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics rsc.orgnih.gov. | In vitro tubulin polymerization assay; cell cycle analysis for G2/M arrest. |

| PfATP4 | Infectious Disease (Malaria) | N-acetamide indoles are a known class of PfATP4 inhibitors nih.gov. | In vitro P. falciparum growth inhibition assay; ion homeostasis assays in parasites. |

| Protein Kinases (e.g., EGFR, FAK) | Oncology | The indole scaffold is a common feature in many kinase inhibitors nih.govnih.gov. | Enzymatic kinase inhibition assays; cellular phosphorylation assays. |

| Serotonergic Pathways | Neuroscience | The indole core is structurally related to serotonin (B10506) and found in many CNS-active compounds smolecule.com. | Receptor binding assays; neurotransmitter uptake assays. |

Application of Advanced Synthetic Methodologies (e.g., Flow Chemistry, Green Chemistry)

To facilitate the exploration of this compound and its analogues for structure-activity relationship (SAR) studies, the development of efficient, scalable, and sustainable synthetic routes is essential. Traditional batch synthesis methods can be resource-intensive and may present challenges in scalability and safety.

In parallel, green chemistry principles should be applied to minimize the environmental impact of the synthesis. This includes the use of safer, renewable, or recyclable solvents, the replacement of hazardous reagents with greener alternatives, and the potential use of biocatalysis. For instance, enzymes could be employed for specific transformations, offering high selectivity under mild conditions rsc.orgrsc.org. The development of a chemo-enzymatic synthesis in a continuous flow setup represents a highly advanced and sustainable approach to producing this class of molecules rsc.org.

| Parameter | Traditional Batch Synthesis | Future Flow/Green Synthesis |

|---|---|---|

| Scalability | Often requires re-optimization for larger scales. | Scalable by extending run time ("scaling out") mdpi.com. |

| Safety | Larger volumes of hazardous materials; potential for thermal runaways. | Small reactor volumes improve heat dissipation and containment nih.gov. |

| Efficiency | Stepwise with intermediate isolation, leading to lower overall yield. | Telescoped reactions reduce workup steps and improve throughput uc.pt. |

| Environmental Impact | Often relies on stoichiometric reagents and volatile organic solvents. | Focus on catalytic reactions, greener solvents, and waste minimization rsc.org. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Should this compound demonstrate significant biological activity, a critical future step will be to elucidate its mechanism of action (MoA) at a systems level. While targeted assays can validate its effect on a specific protein, such approaches may miss the broader cellular consequences of its activity.

An integrated multi-omics approach, combining transcriptomics, proteomics, and metabolomics, can provide an unbiased, holistic view of the cellular response to the compound broadinstitute.orgnih.gov. By treating a relevant cell model (e.g., a sensitive cancer cell line) with the compound and analyzing the resulting changes across these different molecular layers, researchers can generate a comprehensive "signature" of its biological effect researchgate.net. This signature can then be compared to databases of signatures from compounds with known mechanisms to generate hypotheses about its MoA broadinstitute.org.

This approach can simultaneously help identify the primary molecular target, downstream pathway modulations, and potential off-target effects that could contribute to both efficacy and toxicity nih.govacs.org. Such a deep mechanistic understanding is invaluable for lead optimization and further drug development.

| Omics Platform | Technology | Information Gained |

|---|---|---|

| Transcriptomics | RNA-Sequencing | Identifies changes in gene expression; reveals modulated signaling pathways and cellular responses. |

| Proteomics | Mass Spectrometry (e.g., Thermal Proteome Profiling) | Quantifies changes in protein abundance and post-translational modifications; can directly identify protein targets broadinstitute.org. |

| Metabolomics | NMR / Mass Spectrometry | Detects alterations in cellular metabolite levels, providing a functional readout of metabolic pathway perturbations nih.gov. |

| Integrated Analysis | Computational Biology / Network Analysis | Constructs a systems-level model of the drug's MoA by connecting changes across all molecular layers acs.org. |

Exploration of Chemical Biology Tools and Probes Based on the Scaffold

The this compound scaffold can serve as a valuable starting point for the design and synthesis of chemical biology probes. Such tools are essential for validating biological targets and interrogating cellular pathways with high precision nih.gov. The indole core itself is a versatile platform for the development of fluorescent chemosensors and other molecular probes rsc.orgrsc.orgresearchgate.net.

Future research should focus on creating derivatives of the parent compound that can be used for target identification and visualization. One avenue is the synthesis of an affinity-based probe, where a reactive group (e.g., a photo-affinity label) is incorporated into the molecule. This allows for covalent cross-linking to the biological target upon UV irradiation, enabling subsequent identification by mass spectrometry.

Another approach is to synthesize fluorescently-tagged versions of the compound. By attaching a fluorophore at a position that does not disrupt biological activity, the probe's localization within the cell can be monitored using fluorescence microscopy. This can provide crucial information about its site of action. Similarly, attaching a biotin (B1667282) tag can facilitate the pulldown and identification of binding partners from cell lysates. The development of such probes would transform the parent compound from a mere bioactive molecule into a sophisticated tool for biological discovery nih.gov.

| Probe Type | Required Modification | Application |

|---|---|---|

| Affinity-Based Probe | Incorporate a photo-reactive group (e.g., benzophenone, diazirine). | Covalently label the direct protein target(s) for unambiguous identification via proteomics. |

| Fluorescent Probe | Attach a small, bright fluorophore (e.g., BODIPY, rhodamine). | Visualize the subcellular localization of the compound and its target engagement in living cells. |

| Biotinylated Probe | Incorporate a biotin tag, often via a flexible linker. | Isolate binding partners from cell lysates for identification (Affinity Purification-Mass Spectrometry). |

| Clickable Probe | Incorporate a bio-orthogonal handle (e.g., alkyne, azide). | Allows for late-stage functionalization with various tags (fluorescent, affinity) in complex biological systems. |

Q & A

Q. What are the key structural features of N-(3,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide, and how do they influence its biological activity?

The compound features a dimethoxyphenyl group attached to an acetamide backbone, which is further linked to an indole moiety. The 3,4-dimethoxy substitution on the phenyl ring enhances electron-donating properties, potentially improving receptor binding affinity. The indole group, a common pharmacophore in bioactive molecules, may interact with hydrophobic pockets in target proteins. Modifications to these groups (e.g., halogenation or methoxy removal) have been shown to reduce activity in structural analogs, highlighting their critical role .

Q. What synthetic routes are commonly employed to synthesize this compound?

Synthesis typically involves:

- Indole core formation : Cyclization of phenylhydrazines with α,β-unsaturated carbonyl compounds.

- Acetamide coupling : Reacting the indole derivative with 3,4-dimethoxyphenylacetic acid using coupling agents like EDCl/HOBt.

- Optimization : Reaction conditions (e.g., anhydrous solvents, 0–5°C for amide bond formation) are critical to avoid byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

- NMR spectroscopy : H and C NMR verify substituent positions and integration ratios.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated 324.4 g/mol).

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm.

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structural analogs?

Discrepancies often arise from variations in substituents. For example, replacing the 3,4-dimethoxyphenyl group with a chlorophenyl moiety reduces anticancer activity in vitro. Systematic SAR studies, paired with computational docking (e.g., AutoDock Vina), can identify critical binding interactions. Contradictory data may also stem from differences in assay conditions (e.g., cell line specificity or serum concentration) .

Q. What methodologies are recommended for studying the compound’s mechanism of action in cancer models?

- Target identification : Use affinity chromatography or pull-down assays with biotinylated analogs.

- Pathway analysis : Western blotting for apoptosis markers (e.g., Bcl-2, caspase-3).

- In vitro models : Dose-response curves in cancer cell lines (e.g., IC determination via MTT assay).

- In vivo validation : Xenograft models with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .

Q. How can solubility challenges be addressed during formulation for in vivo studies?

- Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v to minimize toxicity).

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability.

- Prodrug strategy : Introduce hydrolyzable groups (e.g., phosphate esters) to improve aqueous solubility .

Q. What computational tools are effective for predicting metabolic stability?

- ADMET prediction : Tools like SwissADME or ADMETLab2.0 assess metabolic hotspots (e.g., demethylation of methoxy groups).

- CYP450 docking : Molecular dynamics simulations with CYP3A4/2D6 isoforms predict oxidation sites.

- Metabolite identification : LC-MS/MS coupled with in silico fragmentation (e.g., CFM-ID) .

Q. How can enantiomeric purity be ensured during synthesis, and why is it critical?

- Chiral chromatography : Use Chiralpak columns to separate enantiomers.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key coupling steps. Enantiomers may exhibit divergent biological activities; for example, (R)-enantiomers of similar indole derivatives show 10-fold higher receptor binding than (S)-forms .

Methodological Challenges and Solutions

Q. What strategies mitigate off-target effects in kinase inhibition assays?

- Selectivity profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler).

- Structural optimization : Introduce bulkier substituents to block non-target kinase binding pockets.

- Negative controls : Use inactive analogs to distinguish specific effects .

Q. How are synergistic effects with chemotherapeutic agents quantified?

- Combination Index (CI) : Calculate via CompuSyn software using Chou-Talalay method.

- Isobologram analysis : Determine additive/synergistic interactions at fixed ratios.

Synergy with doxorubicin has been reported for analogs, reducing IC by 40% in breast cancer models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.